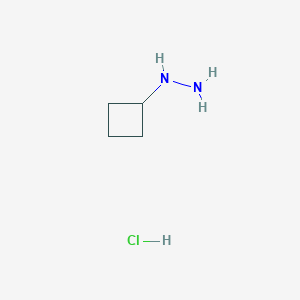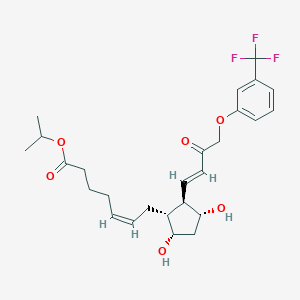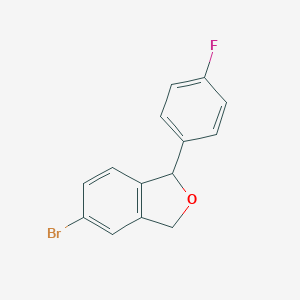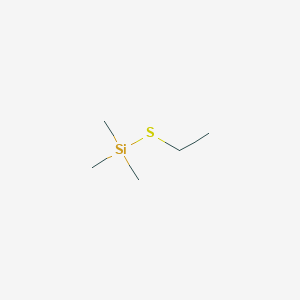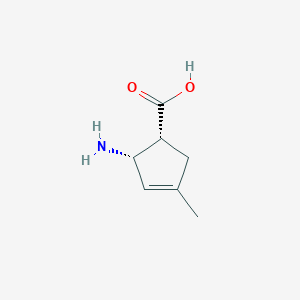
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid, commonly known as ACPC, is an amino acid derivative that has been widely studied for its potential therapeutic applications. ACPC is a chiral molecule that exists in two enantiomeric forms, with the (1R,2S) enantiomer being the biologically active form. ACPC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The exact mechanism of action of ACPC is not fully understood, but it is believed to act on the glutamatergic system in the brain. ACPC has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in processes such as learning and memory. ACPC has also been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the survival and growth of neurons.
Biochemical And Physiological Effects
ACPC has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the activity of certain enzymes involved in the synthesis of neurotransmitters such as dopamine and serotonin. ACPC has also been found to increase the release of acetylcholine, a neurotransmitter that plays a role in cognitive function. In addition, ACPC has been found to increase the production of BDNF, as mentioned previously.
Advantages And Limitations For Lab Experiments
One advantage of using ACPC in lab experiments is its relatively low toxicity. ACPC has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. Another advantage is its ability to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. However, one limitation is the lack of well-controlled clinical trials in humans, which makes it difficult to draw definitive conclusions about its therapeutic potential.
Future Directions
There are several potential future directions for research on ACPC. One area of interest is its potential use in treating addiction and drug dependence. ACPC has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is its potential use in enhancing cognitive function. ACPC has been found to improve memory and learning in animal studies, and further research is needed to determine its potential as a cognitive enhancer in humans. Finally, more research is needed to fully understand the mechanism of action of ACPC and its potential therapeutic applications.
Synthesis Methods
ACPC can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reduction of 2-acetylcyclopentanone using sodium borohydride, followed by the addition of an amine group to the resulting cyclopentanone derivative. Another method involves the use of enzymes such as transaminases to catalyze the conversion of a precursor molecule to ACPC.
Scientific Research Applications
ACPC has been studied extensively for its potential therapeutic applications. It has been found to exhibit neuroprotective properties, and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. ACPC has also been studied for its potential use in treating addiction and drug dependence, as well as for its potential to enhance cognitive function.
properties
CAS RN |
156292-41-0 |
|---|---|
Product Name |
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid |
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h3,5-6H,2,8H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
JHTWYDHODRPLCW-RITPCOANSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@@H](C1)C(=O)O)N |
SMILES |
CC1=CC(C(C1)C(=O)O)N |
Canonical SMILES |
CC1=CC(C(C1)C(=O)O)N |
synonyms |
3-Cyclopentene-1-carboxylicacid,2-amino-4-methyl-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)
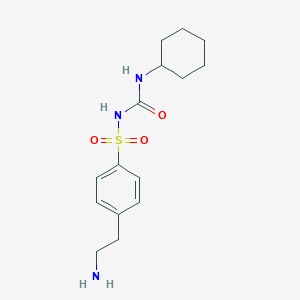
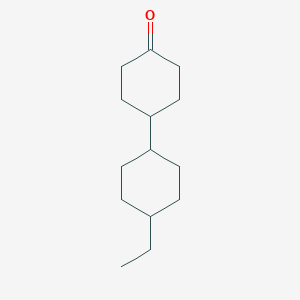
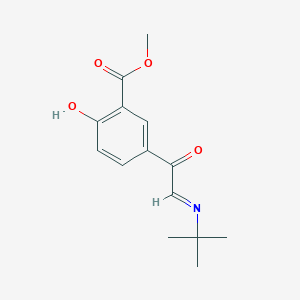
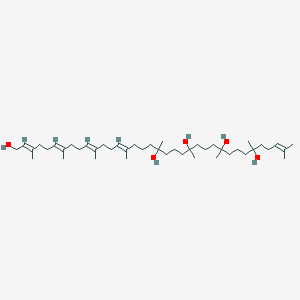
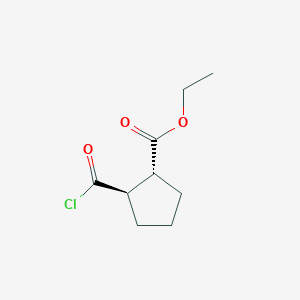
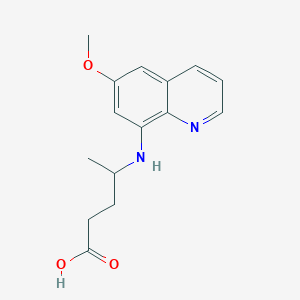
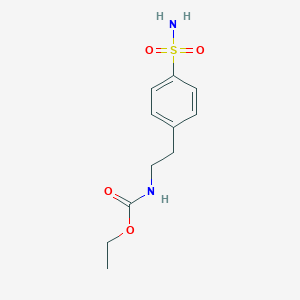
![N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B125153.png)

